molecular formula C16H19FN4O2S B2771492 ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-2-methylpropanoate CAS No. 923173-21-1

ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-2-methylpropanoate

Cat. No.: B2771492
CAS No.: 923173-21-1
M. Wt: 350.41
InChI Key: CUKSMGGBKJPCAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazo[2,1-c][1,2,4]triazole group suggests that the compound could have interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the ethyl ester could undergo hydrolysis, the fluorophenyl group could participate in electrophilic aromatic substitution reactions, and the imidazo[2,1-c][1,2,4]triazole group could engage in a variety of reactions depending on its substitution pattern .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the ethyl ester and fluorophenyl group could affect its solubility, while the imidazo[2,1-c][1,2,4]triazole group could influence its acidity and basicity .

Scientific Research Applications

Protective Effects Against Oxidative Stress : Compounds with structural similarities have been investigated for their protective effects against ethanol-induced oxidative stress in mice. For instance, thiazolo[3,2-b]-1,2,4-triazoles demonstrated the ability to ameliorate peroxidative injury in liver and brain tissues, suggesting potential applications in managing oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).

Antianxiety Agents : Research on ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, a compound sharing the imidazo and fluorophenyl motifs, identified it as a highly potent and safe antianxiety agent. This work suggests the potential of related compounds in the development of novel therapeutics for anxiety disorders (Anzini et al., 2008).

Anticancer and Anti-inflammatory Activity : The structural scaffold of imidazoles has been associated with biological activity, including hormonal activity in estrogen receptor-positive cells and strong inhibitory effects on cyclooxygenase enzymes. Such findings indicate potential applications in cancer therapy and inflammation control (Wiglenda et al., 2005).

Corrosion Inhibition : Imidazoline derivatives have been studied for their efficacy as corrosion inhibitors for mild steel in acidic solutions, showcasing the chemical utility of related structures in industrial applications (Zhang et al., 2015).

Synthesis of Heterocycles : Research on the versatile intermediate ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate for synthesizing a wide range of trifluoromethyl heterocycles, including imidazoles, highlights the potential for complex molecule construction, which is critical in drug development and materials science (Honey et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Properties

IUPAC Name

ethyl 2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2S/c1-4-23-13(22)16(2,3)24-15-19-18-14-20(9-10-21(14)15)12-7-5-11(17)6-8-12/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKSMGGBKJPCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SC1=NN=C2N1CCN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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